molecular formula C13H12N4 B11879856 6-Methyl-2-phenyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

6-Methyl-2-phenyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11879856
M. Wt: 224.26 g/mol
InChI Key: YJUKPPKINIUYER-UHFFFAOYSA-N
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Description

6-Methyl-2-phenyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This derivative belongs to the pyrrolopyrimidine class of heterocycles, which are recognized as privileged scaffolds in the development of pharmacologically active agents due to their structural similarity to purine bases . Pyrrolo[3,4-d]pyrimidine cores serve as key structural components in the design of molecules that target various enzymes. Research on closely related analogues has demonstrated potential in diverse therapeutic areas. Notably, some compounds within this structural class have been identified as high-affinity ligands for the α2δ subunit of voltage-gated calcium channels, a site also targeted by gabapentin, suggesting potential applications in neuroscience research . Furthermore, this heterocyclic system has been explored as a core structure in the development of inhibitors for various protein kinases , Heat Shock Protein 90 (Hsp90) , and calcium-dependent protein kinases (CDPKs) in pathogens like Plasmodium falciparum . The scaffold's versatility also extends to its investigation in antitubercular and antidiabetic research . The specific substitution pattern of the 6-methyl and 2-phenyl groups on the pyrrolo[3,4-d]pyrimidine core is designed to modulate the compound's physicochemical properties, binding affinity, and selectivity towards specific biological targets. This makes it a valuable building block for constructing targeted libraries in hit-to-lead and lead optimization campaigns. Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

6-methyl-2-phenylpyrrolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C13H12N4/c1-17-7-10-11(8-17)15-13(16-12(10)14)9-5-3-2-4-6-9/h2-8H,1H3,(H2,14,15,16)

InChI Key

YJUKPPKINIUYER-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=C1)N=C(N=C2N)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

6-Methyl-2-phenyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolo[3,4-d]pyrimidine class. Characterized by a methyl group at the 6-position and a phenyl group at the 2-position, this compound has garnered attention in medicinal chemistry for its diverse biological activities, particularly as a potential therapeutic agent against various diseases.

Synthesis

The synthesis of this compound typically involves several key reactions aimed at optimizing its pharmacological properties while maintaining structural integrity. Common methods include:

  • Condensation Reactions : Utilizing appropriate reagents to form the pyrrolo[3,4-d]pyrimidine core.
  • Substitution Reactions : Introducing the methyl and phenyl groups through selective functionalization.
  • Purification Techniques : Employing chromatography to isolate the desired compound.

Inhibition of Kinases

Research indicates that this compound exhibits significant potency as an inhibitor of specific kinases involved in cancer and autoimmune diseases. Notably, it has shown activity against MPS1 kinase, which plays a crucial role in cell cycle regulation.

Table 1: Biological Activity Overview

Target KinaseInhibition ActivityReferences
MPS1Potent inhibitor
Other KinasesVaries

Metabolic Stability

The introduction of a methyl group at the 6-position enhances the compound's metabolic stability, making it less susceptible to degradation in biological systems. This characteristic is vital for maintaining therapeutic efficacy over time.

Case Study 1: Anticancer Activity

In a study focusing on various pyrrolo[3,4-d]pyrimidine derivatives, this compound was evaluated for its anticancer properties. The results indicated that this compound significantly inhibited cell proliferation in several cancer cell lines (e.g., breast and lung cancer), showcasing its potential as an anticancer agent.

Case Study 2: Autoimmune Disease Research

Another study investigated the effects of this compound on autoimmune diseases by assessing its impact on immune cell signaling pathways. The findings revealed that it effectively modulated inflammatory responses, suggesting a promising application in treating autoimmune disorders.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various protein targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify these interactions.

Table 2: Binding Affinity Data

Protein TargetBinding Affinity (Kd)Method Used
MPS1Low nanomolar rangeSPR
Other TargetsVariesITC

Scientific Research Applications

Kinase Inhibition

Research indicates that 6-methyl-2-phenyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine exhibits significant potency as an inhibitor of various kinases, particularly those implicated in cancer and autoimmune diseases. Notably, it has been shown to inhibit:

  • MPS1 Kinase : Involved in cell cycle regulation.

The introduction of a methyl group at the 6-position enhances metabolic stability and selectivity towards these targets.

Anticancer Activity

Several studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results suggest that this compound could serve as a lead compound for developing new anticancer agents.

Anti-inflammatory Effects

The structural features of this compound suggest potential anti-inflammatory properties through the modulation of pro-inflammatory cytokines. This activity is crucial for conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • VEGFR Inhibition : A study on related pyrrolo[3,4-d]pyrimidine derivatives demonstrated significant inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is pivotal in angiogenesis and tumor growth. Compounds derived from similar scaffolds showed enhanced potency compared to established inhibitors like semaxanib .
  • Protein Kinase Inhibition : Investigations into the binding affinity of this compound with various protein kinases highlighted its potential as a multi-targeted therapeutic agent in cancer treatment .

Comparative Analysis with Related Compounds

To further illustrate the versatility of pyrrolo[3,4-d]pyrimidines in medicinal chemistry, here is a comparison with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
7-Methyl-2-(methylthio)-4-amino-pyrido[3,4-d]pyrimidineMethylthio group; similar core structureKinase inhibition
5-Methyl-pyrido[3,4-d]pyrimidineMethyl group at different positionAntitumor activity
2-Amino-pyrido[3,4-d]pyrimidineAmino substituent; lacks phenyl groupAntimicrobial properties

This table emphasizes how specific substitutions can significantly influence biological activity.

Chemical Reactions Analysis

Key Synthetic Parameters:

Reaction StepReagents/ConditionsYield (%)
Buchwald-Hartwig AminationPd₂(dba)₃, XPhos, sec-BuOH, 110°C90–93
Nucleophilic SubstitutionMethylamine, MeOH, 70°C85–90
CyclizationHydrazine, MeOH, 0°C60–65

Functional Group Transformations

The reactivity of the amine and methyl groups enables further derivatization:

  • Amine Alkylation : The 4-amine group undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) .

  • Electrophilic Aromatic Substitution : The phenyl group at position 2 participates in nitration or sulfonation, though steric hindrance from the methyl group reduces reaction rates .

  • Methyl Group Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the 6-methyl group is oxidized to a carboxylic acid, though this is rarely utilized due to competing ring degradation .

Metabolic Stability and Enzymatic Interactions

The 6-methyl group plays a critical role in modulating metabolic stability:

  • P450 Inhibition : Introduction of the methyl group suppresses oxidation at the aniline moiety by sterically blocking P450 enzyme access. This reduces hepatic clearance by up to 70% compared to non-methylated analogs .

  • Kinase Selectivity : The methyl group enhances selectivity for kinases like MPS1 by creating steric clashes with off-target kinases (e.g., CDK2), increasing the K₁ ratio from 500 to 7,600 .

Metabolic Stability Comparison:

CompoundHLM Half-Life (min)Major Metabolic Pathway
6-Methyl derivative45Glucuronidation
Non-methylated analog12Aromatic hydroxylation

Comparative Reactivity Analysis

Structural analogs demonstrate how substituents alter reactivity:

CompoundKey FeatureReactivity Trend
6-Methyl-2-phenyl derivativeMethyl at 6, phenyl at 2High metabolic stability
2-Propyl analogPropyl at 2Increased lipophilicity
8-Chloro derivativeChlorine at 8Enhanced electrophilicity

Mechanistic Insights

  • Steric Shielding : The 6-methyl group disrupts π-π stacking interactions in P450 binding pockets, as shown in molecular docking studies .

  • Electronic Effects : The methyl group’s electron-donating nature deactivates the pyrimidine ring toward electrophilic attack, as evidenced by reduced nitration rates .

Comparison with Similar Compounds

Key Observations :

  • Anti-inflammatory Activity: The unsubstituted pyrazolo[3,4-d]pyrimidin-4-amine core suppresses cytokine production (e.g., CXCL8, TNF) in immune cells, with synergistic effects when combined with dexamethasone .
  • Antiviral Potential: Chlorine and aromatic substituents (e.g., 6-chloro, N-aryl groups) in pyrazolo analogs improve binding to SARS-CoV-2 Mpro . The phenyl group in the target compound may similarly engage in hydrophobic interactions with viral proteases.
  • Kinase Inhibition : Substituents like methyl groups (e.g., 3-methyl in ) modulate kinase selectivity. The 6-methyl group in the target compound could influence interactions with ATP-binding pockets in kinases.

Preparation Methods

Condensation with Cyanamide

A foundational method involves the reaction of 4-acetyl-3-amino-2-methyl-5-phenylpyrrole with cyanamide in the presence of pyridinium chloride as an acid catalyst. The mixture is heated to 100–130°C for 15 minutes, yielding the target compound after recrystallization from aqueous hydrochloric acid. This route achieves a melting point of 334–336°C and emphasizes the role of acid catalysis in facilitating nucleophilic attack and cyclization.

Table 1: Cyanamide-Mediated Synthesis Parameters

ParameterValue
Reactants4-Acetyl-3-amino-2-methyl-5-phenylpyrrole, cyanamide
CatalystPyridinium chloride
Temperature100–130°C
Reaction Time15 minutes
Yield~85% (estimated)
PurificationRecrystallization (HCl)

Formamide-Mediated Cyclization

Alternative protocols utilize formamide as both a solvent and reactant. Heating 3-amino-4-carbethoxy-5-methyl-2-phenyl-pyrrole hydrochloride in formamide at 160°C for 16 hours induces cyclodehydration, forming the pyrrolo[3,4-d]pyrimidine core. This method avoids exogenous catalysts, leveraging formamide’s dual functionality as a nitrogen source and reaction medium. The product precipitates upon cooling and requires no further purification, achieving a melting point of 295–296°C.

Table 2: Formamide-Based Synthesis Metrics

ParameterValue
Reactants3-Amino-4-carbethoxy-5-methyl-2-phenyl-pyrrole hydrochloride
Solvent/ReactantFormamide
Temperature160°C
Reaction Time16 hours
Yield~90%
PurificationFiltration, water wash

Benzamidine Hydrochloride Approach

For introducing aromatic substituents, benzamidine hydrochloride serves as a coupling partner. A mixture of 3-amino-4-carbethoxy-5-methyl-2-phenyl-pyrrole hydrochloride and benzamidine hydrochloride is heated to 140°C for 16 hours. The reaction proceeds via nucleophilic substitution, with the ethyl carbamate group acting as a leaving site. Post-reaction workup involves aqueous extraction and recrystallization.

Reaction Conditions and Optimization

Catalytic Systems

Acid catalysts (e.g., pyridinium chloride, p-toluenesulfonic acid) are critical for protonating reactive intermediates, lowering activation energy, and directing regioselectivity. The patent emphasizes that even trace amounts of acid (0.1–1 mol%) significantly enhance reaction rates and yields.

Temperature and Time Dependence

Cyclocondensation reactions exhibit strong temperature dependence:

  • Low-temperature regimes (90–120°C) : Favor kinetic control but require extended reaction times (12–20 hours).

  • High-temperature regimes (130–200°C) : Accelerate cyclization but risk side reactions (e.g., decomposition, ring-opening).

Table 3: Temperature vs. Yield Correlation

Temperature Range (°C)Typical Yield (%)Side Products Observed
90–12060–75Minimal
130–16075–90Trace decomposition
170–20050–65Significant byproducts

Solvent Effects

Solvent-free conditions are preferred for their simplicity and reduced environmental impact. However, polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of aromatic intermediates at the cost of requiring higher temperatures for solvent removal.

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison for 6-Methyl-2-phenyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

ParameterCyanamide RouteFormamide RouteBenzamidine Route
Reactant CostModerateLowHigh
Reaction Time15 minutes16 hours16 hours
Catalytic RequirementPyridinium chlorideNoneNone
Yield85%90%70%
Purity≥95%≥95%≥90%
ScalabilityHighModerateLow

The formamide route emerges as the most efficient, balancing yield, cost, and simplicity. However, the cyanamide method is superior for rapid synthesis in small-scale applications.

Purification and Characterization Techniques

Recrystallization

Recrystallization from aqueous hydrochloric acid or ethanol/water mixtures remains the standard purification method, achieving ≥95% purity. The patent notes that residual solvents (e.g., formamide) necessitate rigorous drying under vacuum.

Spectroscopic Characterization

  • ¹H NMR : Key signals include the methyl group at δ 2.45 ppm (singlet, 3H) and aromatic protons between δ 7.30–7.80 ppm.

  • Mass Spectrometry : Molecular ion peak at m/z 224.26 (C₁₃H₁₂N₄⁺) with fragmentation patterns consistent with pyrrolo[3,4-d]pyrimidine derivatives.

Industrial-Scale Considerations

While lab-scale syntheses prioritize purity, industrial applications demand cost-effective and sustainable processes. Continuous-flow reactors and green solvents (e.g., ethanol-water mixtures) are under investigation to reduce energy consumption and waste generation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-Methyl-2-phenyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between substituted pyrimidine precursors and aryl amines. For example, analogous pyrimidine derivatives are prepared by refluxing intermediates (e.g., 6-methyl-2-phenyl-4-thio-5-pyrimidine carboxylic acid) with amines like 2-fluorophenyl or 4-methoxyphenyl groups in ethanol under controlled pH . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and reaction time to maximize yields. Purification often employs column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR (¹H/¹³C) to verify substituent positions and aromaticity.
  • X-ray crystallography to resolve intramolecular interactions, such as the dihedral angle between the pyrimidine ring and phenyl groups (e.g., 12.8° in related compounds) and hydrogen bonding networks (e.g., N–H⋯N interactions closing six-membered rings) .
  • Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What strategies are employed to evaluate the biological activity of this compound?

  • Methodological Answer : Biological evaluation includes:

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Immunomodulatory testing : In vitro cytokine profiling (e.g., IL-6, TNF-α) using macrophage cell lines stimulated with LPS .
  • Dose-response studies : IC₅₀ determination via MTT assays for cytotoxicity screening against cancer cell lines .

Q. How can computational methods predict the reactivity and target interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, electron-deficient pyrimidine rings may favor nucleophilic substitution .
  • Molecular docking : Screens against protein targets (e.g., kinases, bacterial enzymes) using software like AutoDock Vina. Key interactions include π-π stacking with phenyl groups and hydrogen bonding via the amine moiety .
  • Reaction path simulations : Quantum chemical calculations (e.g., IRC analysis) model transition states to optimize synthetic pathways .

Q. How are structural modifications used to enhance pharmacological properties?

  • Methodological Answer :

  • Substituent variation : Introducing electron-withdrawing groups (e.g., trifluoromethyl at the phenyl ring) improves metabolic stability and target affinity .
  • Bioisosteric replacement : Replacing the pyrrolo-pyrimidine core with pyrazolo-pyrimidine scaffolds alters solubility and pharmacokinetics .
  • Prodrug design : Conjugation with morpholine or methoxy groups enhances bioavailability via increased water solubility .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer :

  • Standardization of assays : Ensure consistent microbial strains (e.g., ATCC standards) and cell lines across studies to reduce variability .
  • SAR analysis : Compare activity trends across derivatives (e.g., MIC variations with substituent electronegativity) to identify critical pharmacophores .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values from different labs, accounting for experimental conditions (e.g., serum concentration in cell culture) .

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